REACTION_CXSMILES
|
C(O)(=O)[C@@H]([C@H](C(O)=O)O)O.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([N:18]2[CH2:22][CH2:21][CH:20]([CH2:23][N:24]3[CH2:29][CH2:28][N:27]([CH2:30][CH2:31][O:32][CH3:33])[CH2:26][CH2:25]3)[C:19]2=[O:34])=[CH:14][CH:13]=1>C(O)C>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([N:18]2[CH2:22][CH2:21][C@H:20]([CH2:23][N:24]3[CH2:25][CH2:26][N:27]([CH2:30][CH2:31][O:32][CH3:33])[CH2:28][CH2:29]3)[C:19]2=[O:34])=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
|
Name
|
1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone
|
Quantity
|
351 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N1C(C(CC1)CN1CCN(CC1)CCOC)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid material thus precipitated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)N1C([C@H](CC1)CN1CCN(CC1)CCOC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |